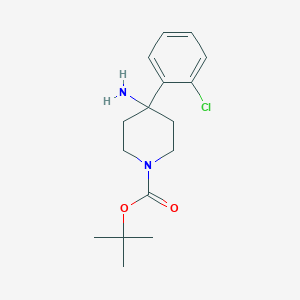

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate

Description

Structural Characterization

Molecular Architecture and Stereochemical Considerations

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a substituted piperidine derivative with a six-membered nitrogen-containing ring. Its molecular formula is C₁₆H₂₃ClN₂O₂ , and it has a molecular weight of 310.83 g/mol . The structure comprises:

- A piperidine core with a tert-butyl carbamate group (Boc-protected amine) at the 1-position.

- A 4-amino substituent directly bonded to the piperidine ring.

- A 2-chlorophenyl group attached to the 4-position of the piperidine ring, introducing steric and electronic effects.

The stereochemistry of the compound is critical. While the exact configuration is not explicitly reported in the literature, analogous piperidine derivatives (e.g., (2R,4S)-tert-butyl 4-amino-2-(4-chlorobenzyl)piperidine-1-carboxylate) exhibit defined stereochemistry that influences biological activity. The 4-amino and 2-chlorophenyl groups occupy equatorial positions in the chair conformation, minimizing steric hindrance.

Key Structural Features

| Component | Position | Functional Group | Role |

|---|---|---|---|

| Piperidine ring | Core | Six-membered ring with N | Scaffold for substitution |

| tert-Butyl carbamate | 1 | Boc protection | Solubility and stability |

| Amino group | 4 | -NH₂ | Hydrogen bonding potential |

| 2-Chlorophenyl | 4 | Aromatic, electron-withdrawing | Steric/electronic modulation |

Comparative Analysis with Analogous Piperidine Carboxylates

This compound shares structural similarities with other piperidine derivatives but differs in substituent positioning and electronic effects.

Analogous Compounds and Their Properties

| Compound | CAS Number | Substituents (Position) | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate | 917925-59-8 | 4-chlorophenyl (para) | 310.82 |

| This compound | 1713164-00-1 | 2-chlorophenyl (ortho) | 310.83 |

| tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | 53981770 | 4-amino-2-fluorophenyl (ortho) | 294.36 |

Key Differences :

- Electronic Effects : The 2-chloro substitution introduces stronger electron-withdrawing effects compared to the 4-chloro isomer, altering reactivity in nucleophilic substitution reactions.

- Steric Hindrance : The ortho-chloro group creates greater steric bulk than para-substituted analogs, influencing conformations and binding affinity to biological targets.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound are limited, insights can be drawn from related piperidine derivatives.

Conformational Flexibility in Piperidine Derivatives

Piperidine rings adopt chair conformations as the energetically favorable state. Substituents at the 4-position influence chair stability:

- Equatorial substituents (e.g., amino, chlorophenyl) minimize 1,3-diaxial interactions, stabilizing the chair conformation.

- Axial substituents are less common due to steric strain but may occur in constrained environments.

Hydrogen Bonding and Intermolecular Interactions

In analogous complexes (e.g., piperidine-CO₂-H₂O), hydrogen bonding between the amine group and carbonyl oxygen stabilizes molecular packing. For this compound, potential hydrogen bonds could form between:

- Amine protons and carbonyl oxygen atoms.

- Chlorine atoms and adjacent hydrogens (C–H⋯Cl interactions).

Comparative Crystallographic Parameters

Note : The absence of direct crystallographic data for this compound necessitates extrapolation from structurally related systems.

Properties

IUPAC Name |

tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAXKUJBYPCWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 2-chloroaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.

Synthetic Route: The process involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

PROTACs Design

One of the primary applications of tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is as a linker in PROTACs . PROTACs are bifunctional molecules that facilitate targeted protein degradation, offering a novel approach to drug design.

- Mechanism : PROTACs bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This mechanism can potentially overcome limitations associated with traditional small-molecule inhibitors, such as resistance and off-target effects.

- Impact on Therapy : The incorporation of this compound into PROTACs has shown promise in developing targeted therapies for various diseases, including cancer. By selectively degrading disease-causing proteins, PROTACs can provide more effective treatment options with fewer side effects compared to conventional therapies.

Synthesis of Therapeutic Agents

This compound serves as an intermediate in the synthesis of several important therapeutic agents, including:

- Niraparib : A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The compound is utilized in multi-step synthetic pathways to produce Niraparib, which has demonstrated efficacy against BRCA-mutant tumors.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |

These studies suggest that this compound could be effective against specific cancer types, highlighting its potential as a lead candidate for further development.

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological effects of related compounds:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogues, highlighting substituent differences, molecular weights, and physicochemical properties:

Commercial and Research Status

- The target compound and several analogues (e.g., tetrazole, bromophenyl) are marked as discontinued, indicating niche applications or synthesis difficulties .

Biological Activity

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate, a compound characterized by its piperidine structure and a chlorophenyl substituent, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C17H25ClN2O2

- Molecular Weight : 324.85 g/mol

- CAS Number : 1707580-66-2

- Chemical Structure :

Pharmacological Profile

Research indicates that compounds similar to tert-butyl 4-amino-4-(2-chlorophenyl)piperidine derivatives exhibit a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

-

Cancer Therapy :

- Compounds within this structural class have shown promise as anticancer agents. For instance, piperidine derivatives have been noted for their ability to induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways such as PI3K/AKT/mTOR .

- A study demonstrated that certain piperidine derivatives could inhibit tumor growth in xenograft models, suggesting their effectiveness in vivo .

-

Enzyme Inhibition :

- The compound is believed to act as an inhibitor of specific kinases, particularly those involved in cell signaling pathways. For example, derivatives have shown selectivity for PKB (Protein Kinase B) over PKA (Protein Kinase A), indicating a potential role in modulating metabolic pathways and cell survival .

- Inhibition studies have reported significant activity against AGC kinases, which are crucial in various cellular processes including growth and metabolism .

The biological activity of this compound can be attributed to several key mechanisms:

- ATP Competitive Inhibition : The compound may function as an ATP-competitive inhibitor of kinases like PKB, which is vital for cell growth and survival signaling pathways .

- Selective Targeting : Research indicates that modifications to the piperidine structure can enhance selectivity for specific kinases while reducing off-target effects, making these compounds suitable candidates for targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives:

Q & A

Q. What synthetic routes are recommended for preparing tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is the introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine in dichloromethane) . For the 2-chlorophenyl substitution, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed, depending on precursor availability. Post-synthetic steps often include purification via column chromatography and recrystallization. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass bottles at room temperature (RT) in a dry environment, away from light and oxidizing agents .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent dispersion .

- Toxicity Note : Acute toxicity data are limited; treat as a potential irritant and avoid skin/eye contact .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with expected signals for the tert-butyl group (~1.4 ppm) and aromatic protons (~7.3–7.5 ppm for 2-chlorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClNO: 321.1345) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : For coupling reactions, test palladium catalysts (e.g., Pd(OAc)/PPh) with varying ligands to enhance cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates, while lower temperatures reduce decomposition .

- In-line Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and identify quenching points .

Q. How should contradictory spectral data during characterization be resolved?

- Methodological Answer :

- Stereochemical Ambiguities : Employ 2D NMR (e.g., COSY, NOESY) to resolve positional isomerism or conformational dynamics in the piperidine ring .

- Impurity Identification : Combine LC-MS with spiking experiments using suspected byproducts (e.g., de-Boc derivatives) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .

Q. What strategies explore the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Modify the 2-chlorophenyl group (e.g., replace Cl with F or methyl) to assess electronic/steric effects on biological targets .

- Boc Deprotection : Remove the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to generate free amines for evaluating pharmacokinetic properties .

- In Silico Modeling : Perform molecular docking studies with target proteins (e.g., kinases, GPCRs) to predict binding affinity and guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.